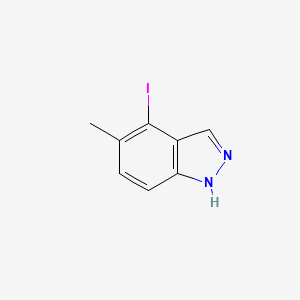

4-Iodo-5-methyl-1H-indazole

Description

Properties

IUPAC Name |

4-iodo-5-methyl-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-2-3-7-6(8(5)9)4-10-11-7/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNIQSCZDRBPMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NN=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101307096 | |

| Record name | 1H-Indazole, 4-iodo-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956309-36-6 | |

| Record name | 1H-Indazole, 4-iodo-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956309-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 4-iodo-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-5-methyl-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery

Section 1: Introduction to 4-Iodo-5-methyl-1H-indazole

The indazole scaffold is a prominent bicyclic heterocycle recognized in medicinal chemistry as a "privileged structure."[1] This designation stems from its ability to interact with a wide range of biological targets, forming the core of numerous therapeutic agents. Indazole derivatives are known for their diverse pharmacological activities, including potent kinase inhibition, which has led to their successful application in oncology.

Within this important class of compounds, 4-Iodo-5-methyl-1H-indazole (CAS No. 1956309-36-6) emerges as a highly valuable and versatile synthetic intermediate.[2][3][4][5] Its strategic architecture, featuring a methyl group at the C5 position and an iodine atom at the C4 position, provides a unique combination of steric and electronic properties. The iodine atom, in particular, serves as a crucial functional "handle" for advanced synthetic modifications. It readily participates in palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient construction of complex molecular libraries.[6] This capability is paramount in drug discovery, where the exploration of chemical space around a core scaffold is essential for optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the chemical properties, synthesis, and applications of 4-Iodo-5-methyl-1H-indazole for researchers and professionals in the field of drug development.

Section 2: Physicochemical and Spectroscopic Properties

The fundamental chemical properties of 4-Iodo-5-methyl-1H-indazole are summarized below. While exhaustive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on established chemical principles and data from analogous structures.[7][8][9][10]

Table 1: Core Chemical Properties of 4-Iodo-5-methyl-1H-indazole

| Property | Value |

|---|---|

| CAS Number | 1956309-36-6[3] |

| Molecular Formula | C₈H₇IN₂ |

| Molecular Weight | 258.06 g/mol |

| Appearance | Expected to be an off-white to light yellow solid |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) |

Nuclear Magnetic Resonance (NMR) Data (Predicted)

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 4-Iodo-5-methyl-1H-indazole in a solvent like DMSO-d₆ are detailed below. These predictions are informed by analysis of substituted indazoles and the known electronic effects of iodo and methyl substituents.[7][8][9]

Table 2: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| N1-H | ~13.0 | Broad Singlet (br s) | Exchangeable proton, characteristic of N-H in indazoles. |

| C3-H | ~8.1 | Singlet (s) | Aromatic proton on the pyrazole ring. |

| C7-H | ~7.5 | Doublet (d) | Coupled to C6-H. |

| C6-H | ~7.1 | Doublet (d) | Coupled to C7-H. |

| C5-CH₃ | ~2.4 | Singlet (s) | Methyl group protons. |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C7a | ~140 | Fused ring carbon. |

| C3 | ~135 | Deshielded by adjacent nitrogen. |

| C5 | ~132 | Substituted with a methyl group. |

| C6 | ~128 | Aromatic CH. |

| C3a | ~125 | Fused ring carbon. |

| C7 | ~118 | Aromatic CH. |

| C4 | ~95 | Shielded carbon directly attached to iodine. |

| C5-CH₃ | ~20 | Methyl group carbon. |

Section 3: Synthesis Methodology

The most direct and plausible route to 4-Iodo-5-methyl-1H-indazole is through the electrophilic iodination of the commercially available precursor, 5-methyl-1H-indazole. A critical consideration in this synthesis is regioselectivity. The indazole ring has several positions susceptible to electrophilic attack, and the directing effects of the existing methyl group and the fused pyrazole ring will influence the final product distribution.[11]

The C3 position of the indazole ring is often the most nucleophilic; however, iodination of the benzene portion of the scaffold is well-documented.[11][12] The methyl group at C5 is an ortho-, para- director, which should activate the adjacent C4 and C6 positions towards electrophilic substitution. By carefully selecting the iodinating agent and controlling reaction conditions, the formation of the desired 4-iodo isomer can be favored. N-Iodosuccinimide (NIS) is a preferred reagent as it is a mild and efficient source of electrophilic iodine, often providing better regiocontrol compared to harsher reagents like iodine monochloride.[11]

Experimental Protocol: Synthesis of 4-Iodo-5-methyl-1H-indazole

This protocol is a robust starting point based on established methods for indazole iodination.[11]

-

Reaction Setup: To a solution of 5-methyl-1H-indazole (1.0 eq.) in a suitable solvent such as acetonitrile or DMF (10 mL/mmol of starting material) in a round-bottom flask, add N-Iodosuccinimide (1.1 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material. If the reaction is slow, it can be gently heated to 40–50 °C.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate and wash with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product, which may contain a mixture of regioisomers, should be purified by column chromatography on silica gel using a gradient eluent system (e.g., ethyl acetate in hexanes) to isolate the pure 4-Iodo-5-methyl-1H-indazole.

Section 4: Chemical Reactivity and Synthetic Utility

The primary utility of 4-Iodo-5-methyl-1H-indazole in drug discovery lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among halogens in the crucial oxidative addition step of the catalytic cycle, making this compound an excellent coupling partner.[6][13] This reactivity allows for the introduction of a vast array of chemical moieties at the C4 position, including aryl, heteroaryl, alkyl, and amino groups, through reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1][6]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, valued for its functional group tolerance and operational simplicity.[14][15] Using 4-Iodo-5-methyl-1H-indazole in a Suzuki coupling enables the synthesis of novel biaryl indazole derivatives, which are common motifs in kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling

This general protocol can be adapted for coupling with various aryl or heteroaryl boronic acids or esters.[13]

-

Reaction Setup: In a reaction vessel (e.g., a microwave vial), combine 4-Iodo-5-methyl-1H-indazole (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq.), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 v/v). Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with stirring. The reaction progress should be monitored by TLC or LC-MS. Microwave heating can often accelerate the reaction.

-

Work-up and Purification: After completion, cool the reaction mixture and dilute it with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue by column chromatography or recrystallization to yield the desired 4-aryl-5-methyl-1H-indazole product.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Iodo-5-methyl-1H-indazole is not universally available, data from structurally similar iodo-indazole and iodo-heterocyclic compounds indicate that it should be handled with appropriate care in a laboratory setting.[16][17][18][19][20]

-

Hazard Identification: Based on analogous compounds, it should be considered harmful if swallowed (Acute toxicity, Oral, Category 4). It may also cause skin and serious eye irritation.[17]

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[17]

Section 6: Conclusion

4-Iodo-5-methyl-1H-indazole is a strategically important building block for chemical synthesis, particularly in the realm of drug discovery. Its value is anchored in the privileged indazole core and the highly versatile iodine substituent at the C4 position. This functional group provides a reliable entry point for palladium-catalyzed cross-coupling reactions, empowering medicinal chemists to rapidly generate diverse libraries of novel compounds for biological screening. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.

Section 7: References

-

Benchchem. (2025). Essential Safety and Operational Guide for Handling 3-Iodo-1,5-dimethyl-1H-indazole. Benchchem.

-

AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Iodo-4-methyl-1H-indazole. AK Scientific, Inc.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 6-Iodo-1H-indazole. Fisher Scientific.

-

AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-(Tert-Butyl)-3-iodo-1H-indazole. AK Scientific, Inc.

-

CymitQuimica. (2024). Safety Data Sheet: 4-IODO-1H-INDAZOLE. CymitQuimica.

-

Guidechem. (n.d.). 4-Iodo-5-methyl-1H-indazole CAS 1956309-36-6 wiki. Guidechem.

-

Royal Society of Chemistry. (2017). Regioselective C5-H direct iodination of indoles. Organic Chemistry Frontiers.

-

Benchchem. (2025). Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors. Benchchem.

-

Chemistry. (2016). Iodoindazoles with Selective Magnesiation at Position 3: A Route to Highly Functionalized Indazoles. PubMed.

-

Benchchem. (2025). Comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. Benchchem.

-

ChemicalBook. (n.d.). 5(4)-IODO-4(5)-METHYL-IMIDAZOLE synthesis. ChemicalBook.

-

Wiley. (n.d.). Copies of 1H, 13C, 19F NMR spectra.

-

Benchchem. (2025). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. Benchchem.

-

Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. Benchchem.

-

Beilstein-Institut. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.

-

BLD Pharm. (n.d.). 1956309-36-6|4-Iodo-5-methyl-1H-indazole. BLD Pharm.

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.

-

Nature. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Nature.

-

Wiley-VCH. (2007). Supporting Information.

-

Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.

-

Benchchem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. Benchchem.

-

Benchchem. (2025). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole. Benchchem.

-

King-Pharm. (n.d.). 4-Iodo-5-methyl-1H-indazole [1956309-36-6]. King-Pharm.

-

Parchem. (n.d.). 4-Iodo-5-methyl-1H-indazole (Cas 1956309-36-6). Parchem.

-

MDPI. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.

-

ResearchGate. (n.d.). Suzuki coupling of 5-iodovanillin with 4-methylphenylboronic acid experiment.

-

ACS Publications. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry.

-

BLD Pharm. (n.d.). 4-Iodo-1-methyl-1H-indazol-6-ol. BLD Pharm.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1956309-36-6|4-Iodo-5-methyl-1H-indazole|BLD Pharm [bldpharm.com]

- 4. 4-Iodo-5-methyl-1H-indazole [1956309-36-6] | King-Pharm [king-pharm.com]

- 5. parchem.com [parchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. soc.chim.it [soc.chim.it]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. aksci.com [aksci.com]

- 18. fishersci.com [fishersci.com]

- 19. aksci.com [aksci.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

Biological activity of 4-Iodo-5-methyl-1H-indazole

An In-Depth Technical Guide to the Biological Potential of 4-Iodo-5-methyl-1H-indazole

Abstract

4-Iodo-5-methyl-1H-indazole is a heterocyclic compound that, despite its intriguing structural features, remains a largely unexplored entity within the landscape of biologically active molecules. Specific data on its direct biological effects are notably absent in peer-reviewed literature.[1][2] However, its architecture, combining the medicinally significant indazole core with a strategically placed iodine atom, presents a compelling case for its investigation as a versatile synthetic building block in drug discovery.[3] This guide synthesizes information from related indazole chemistry to illuminate the predicted biological potential of 4-Iodo-5-methyl-1H-indazole. We will delve into its molecular rationale as a precursor for targeted therapies, propose detailed synthetic and biological evaluation protocols, and contextualize its significance within the broader field of medicinal chemistry, with a primary focus on its potential as a scaffold for novel kinase inhibitors.

The Indazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

The indazole ring system, a fusion of benzene and pyrazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation is reserved for molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby appearing in a disproportionately high number of bioactive compounds.[4] Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][5]

The therapeutic success of this scaffold is exemplified by several FDA-approved drugs:

-

Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors used in the treatment of renal cell carcinoma and other cancers.[5][6]

-

Granisetron is a selective 5-HT3 receptor antagonist employed as an antiemetic in chemotherapy regimens.[5]

-

Bendazac and Benzydamine are non-steroidal anti-inflammatory drugs (NSAIDs).[4]

The utility of the indazole core often stems from its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket in kinases, making it an ideal template for inhibitor design.[3] This inherent biological relevance forms the foundation for predicting the potential of novel, unexplored derivatives like 4-Iodo-5-methyl-1H-indazole.

Molecular Profile and Synthetic Rationale of 4-Iodo-5-methyl-1H-indazole

While experimental data for 4-Iodo-5-methyl-1H-indazole is scarce, its physicochemical properties can be predicted.[2] The true value of this molecule lies in the strategic combination of its structural components.

| Property | Predicted/Calculated Value | Significance in Drug Discovery |

| Molecular Formula | C₈H₇IN₂ | Provides the elemental composition. |

| Molecular Weight | 258.06 g/mol | Falls within the range suitable for small molecule drug candidates (Lipinski's Rule of Five). |

| Indazole Core | Present | Acts as the foundational pharmacophore, predicted to engage with biological targets, particularly the hinge region of kinases.[3] |

| 5-methyl group | Present | Can provide beneficial steric interactions, influence the molecule's conformation within a binding pocket, and potentially improve metabolic stability or lipophilicity. |

| 4-iodo substituent | Present | The key feature for synthetic utility. The iodine atom serves as a versatile "synthetic handle" for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1][3] This enables the rapid generation of a diverse library of analogs to explore structure-activity relationships (SAR). |

The presence of the iodine at the C4 position is the most compelling feature for a medicinal chemist. It allows for the systematic introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling the exploration of chemical space to optimize inhibitor potency and selectivity against a chosen target.[3]

Synthetic Strategies and Characterization

A definitive, published synthesis for 4-Iodo-5-methyl-1H-indazole has not been identified in the literature.[1][2] However, a plausible route involves the direct electrophilic iodination of 5-methyl-1H-indazole. The primary challenge in this approach is achieving regioselectivity, as direct iodination can potentially yield a mixture of isomers (e.g., 4-iodo, 6-iodo, 7-iodo).[7][8]

Caption: Hypothetical workflow for synthesis and characterization.

Hypothetical Experimental Protocol: Direct Iodination

-

Causality: This protocol is designed based on common methodologies for the iodination of aromatic heterocycles.[1] The base is used to deprotonate the indazole, increasing its nucleophilicity, while the subsequent workup and chromatography are essential for quenching the reaction and isolating the desired product from isomers and unreacted starting material.

-

Preparation: Dissolve 5-methyl-1H-indazole (1.0 eq.) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere.

-

Basification: Add a base, such as potassium hydroxide (2.0 eq.), to the solution and stir at room temperature for approximately 30 minutes.

-

Iodination: Slowly add a solution of iodine (I₂; 1.5 eq.) in DMF dropwise to the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.[9]

-

Extraction: Extract the aqueous mixture multiple times with an organic solvent like ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration: Remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude mixture using column chromatography on silica gel, employing a solvent gradient (e.g., hexane/ethyl acetate) to separate the desired 4-iodo isomer from other regioisomers.[1]

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Predicted Biological Activity and Screening Strategy

Given the prevalence of indazole-based kinase inhibitors, the primary hypothesis is that 4-Iodo-5-methyl-1H-indazole serves as an excellent starting scaffold for molecules targeting the ATP-binding site of protein kinases.

Primary Hypothesis: A Scaffold for Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[10] The indazole core can mimic the adenine portion of ATP, forming key hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase domain. The substituents attached to this core then explore adjacent pockets to achieve potency and selectivity. The 4-iodo position provides a vector for introducing functionality into the solvent-exposed region, a common strategy for optimizing drug properties.

Caption: A standard workflow for screening potential kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

-

Causality: This is the foundational experiment to determine if a compound directly inhibits the enzymatic activity of a target kinase. The assay measures the amount of ATP consumed during the kinase reaction; a potent inhibitor will result in less ATP consumption and a higher luminescent signal. [11]

-

Preparation: Prepare a reaction buffer containing the purified target kinase, its specific substrate peptide, and ATP.

-

Compound Addition: Dispense the test compound (e.g., a derivative of 4-Iodo-5-methyl-1H-indazole) at various concentrations into a 96-well or 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Initiate Reaction: Add the kinase/substrate/ATP mixture to the wells to start the enzymatic reaction. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

ATP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add a second detection reagent that uses the newly generated ADP to produce ATP via a catalytic reaction, which is then used by a luciferase to generate light.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.

-

Analysis: Calculate the IC₅₀ value—the concentration of the compound required to inhibit kinase activity by 50%.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

-

Causality: This assay assesses the functional consequence of target inhibition within a living cell. It measures the metabolic activity of a cell population, which correlates with cell viability and proliferation. A successful antiproliferative compound will reduce the metabolic activity of cancer cells. [11]

-

Cell Seeding: Seed cancer cells (e.g., a line known to be dependent on the target kinase) into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment. [11]2. Compound Treatment: Treat the cells with the test compound across a range of concentrations and incubate for an additional 48-72 hours. [11]3. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Crystal Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals. [11]5. Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 492 nm) using a microplate reader. [11]6. Analysis: Calculate the IC₅₀ value, representing the compound concentration that inhibits cell growth by 50% compared to the vehicle control.

Conclusion and Future Directions

4-Iodo-5-methyl-1H-indazole stands as a molecule of high potential rather than established function. Its true value is not in its intrinsic biological activity, which is currently unknown, but in its capacity as a versatile platform for synthetic chemistry. [1]The strategic placement of the iodo group on the privileged indazole scaffold provides an exceptional opportunity for the development of focused chemical libraries aimed at discovering novel therapeutics, particularly kinase inhibitors. [3] Future research is imperative and should proceed in a stepwise manner:

-

Definitive Synthesis: Development and publication of a robust, regioselective, and scalable synthesis for 4-Iodo-5-methyl-1H-indazole.

-

Library Generation: Utilization of the 4-iodo handle in cross-coupling reactions to generate a diverse library of derivatives.

-

Biological Screening: Systematic evaluation of this library against a panel of kinases and cancer cell lines using the protocols outlined above.

This foundational work is essential to unlock the therapeutic potential of the 4-Iodo-5-methyl-1H-indazole scaffold and translate its promise into tangible drug discovery programs.

References

A complete list of all sources cited within this guide, including full titles and verifiable URLs, is provided below.

- The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG1uWBUBfBVcqXZ2n2sAX8jZXWJhBxziq0r4PHpJBSIhg1XPcti5k6CAQT4IsTUFEaaqp5CZW9fDcQ5N7KfUuvHAEv0HBHzq7E7fxmMVst3jzRgaacBy8XzBbfvevDXnd1WnF3P4DegvpVzUHhmmvC5FleQKNHAwTpnhco4BLFiAadM7jhqmBd2RsK9kUVLOWhe__TsrEkUJifC1wV354vzWQDmf9woxuOrPHILLRMisvZ7cjODvVsDwofHNv4EYVYuKVYJJ5Qg_eENwVownoY3h6uYoNpvz5tB4g=]

- A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcx6AweRHiiJlktUSdvOujIR_-ravY4Kaj8c31D8pV4ZYrKyzIYZppRubk8RdRThHIdiM8R_VDdY0PZr37f5oupQEqDetSkTcOhKfu00s3wbmsJbsXxMZXt1dSkXX4WUFLntqGXTDJ6LGrCc5S2gIN0cJAXiv9npR26WqkqoYtoEEcVc3DWi3BHJVkDzWRndMeY6_AFCL-QZq6vFzqg6wttmpzCapsNiEZLAmBhUq6okduInoi0A==]

- 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPbbJt-DvRFKp2UWwf9TP4G4Fj3McZR-nDl6deJjQTudf7iGL4c5YrF54VKiq0X7Fkj4XDBn7KmKvz8IKmmhA-6QCj5-Yt8_I5zHMhW4UZin9dUwiK0dvLqoMPYnWMAba0AqvuCrhN43MHWlv1Ht3Cz2wPXwHSD2BngwUBO9UbLCydw7ZX5Htj0IRzcZRvXQ3N-MkX-_GFp6tB]

- Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEvd-o-WLxlHcRPC6ufdF91dk4L0kgCqrDNzSOJjle_HM3Fohm9wTBcDSxZslw_fhtgePM35jj7zy8ROaH4Fyo2IRxQW90LI0x9-5Z9IjIIjJzfr_Jz0OZqFzHNI_c7Yj1ZLnN3Os_jtIFc-nkqDyFO93a2YJKaer8JT9UzKAW4b2SM0hLwCf2s9n_7zwhS5ZN7pOpFaGmlaOavz0FOracVHga_E6zcZBwIQ==]

- discovery and history of 4-Iodo-3-methyl-1H-indazole. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM4d9wblP6as0gWPrFF6WcWHYFOS4ZCAm5oOUVQuotQWefG3PlTyB5SRwFIR0VsplDzbVDUUnzPcQUMKkLnCAuwvO2qE_uwSuqNK1CA8TPGXVUDuNcfkV2IwpAqYnqrvP012CEQK-MwzrnYqkoDOxd6cKRgwYj-GnrVE3QQdkvAWFcQc0WMXEtaHkivUACM4Mm]

- Synthesis of 4-Iodo-3-methyl-1H-indazole. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ9nrLKROQyjg6A5hNs38nuHOMZZUdrtHRDiOKTr79kOeFk0o2e5M9Zy0A30ypD5DfA7BskaJ1IYKcoApqHNA6pprO7RV8Z8d3heI3r-xd0kqpDxT6RjjYNQbRduyy8oJ8E--fJKmdgNtczvy5NJENJFcx9JMcHyvo4UnJIga6p2g1SudmrWezRQrfx4yWNLjNJyjCoR8Bcm5_qVIcVA==]

- A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyS2sYEjdJSyr6uVJRcPEbge_GIBylUBQ5hjQ5quD5gsLJDoETnfe6Jf_-jHFJNASbvZ4zOX0wwE5Jzsi0jVrTP2tf839ssghhoE4gv2Ys9huqXc1fAZ9nLuQcRioIDc6tAhWXBZAtlr-jAHy8BN2ypChx-gzBW_F_QIcYbsRSrVcCJuk2Hrc2icYIavH-7_J4EUd4VlWKbd7kK0H3wJEeqWc255pcQu8uJbL6ffmPKiNtvixh8H60g7FVDUTIx33u]

- A Technical Guide to 4-Iodo-3-methyl-1H-indazole. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdETXUMbqA_g26LEn0FQg0PISmQxlfZncU_2BYojTYdsd90BcCUVWVaJ7NRESNSr0aX-gHAxe3bxX5Iv0LAO7Or96EZjykeXRQ8H2nUQL-0d35czfMbmp7TWp2B_ysquCL4p-vWCdvkz43-ia8xb8QBpkKKkvv7CWRiD1HydjOH9kWNAaJj5hLNmfvrvM=]

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8189883/]

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9498115/]

- Indazole derivatives. Google Patents. [URL: https://patents.google.

- Methods for preparing indazole compounds. Google Patents. [URL: https://patents.google.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434449/]

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10393663/]

- The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33238856/]

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra01815j]

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10218821/]

- Methyl 5-iodo-1H-indazole-3-carboxylate. Chem-Impex. [URL: https://www.chemimpex.com/products/07895]

- 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. Google Patents. [URL: https://patents.google.

- A kind of synthetic method of the iodo- 1H- indazole of 6-. Google Patents. [URL: https://patents.google.

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. [URL: https://www.mdpi.com/1420-3049/18/11/13904]

- Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [URL: https://www.mdpi.com/2073-4344/12/11/1393]

- Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. SpringerLink. [URL: https://link.springer.com/article/10.1007/s12039-015-0914-4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Structural Elucidation of 4-Iodo-5-methyl-1H-indazole

Abstract: 4-Iodo-5-methyl-1H-indazole is a substituted heterocyclic compound with significant potential in medicinal chemistry and materials science. As with many novel substituted heterocycles, its synthesis can yield a mixture of regioisomers, making unequivocal structural elucidation a critical and non-trivial task. This guide presents a comprehensive, multi-technique framework for the definitive characterization of 4-iodo-5-methyl-1H-indazole. It is designed for researchers, chemists, and drug development professionals who require a self-validating, protocol-driven approach to molecular characterization. While specific, published experimental data for this exact isomer is limited, this document leverages established chemical principles and data from analogous structures to provide a robust blueprint for its synthesis, purification, and structural validation using High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography.

Introduction: The Indazole Scaffold and the Challenge of Regiochemistry

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with diverse biological activities, including anti-cancer and anti-inflammatory properties.[1] The introduction of substituents, such as iodo and methyl groups, onto the bicyclic ring system creates a vast chemical space, but also presents significant synthetic and analytical challenges.[2] The primary challenge in synthesizing a specific isomer like 4-iodo-5-methyl-1H-indazole is controlling the regioselectivity of the substitution reactions.[3][4] Direct electrophilic iodination of a 5-methyl-1H-indazole precursor, for instance, is unlikely to be selective for the C4 position and would likely yield a mixture of isomers that are difficult to separate and identify.

Therefore, a successful structural elucidation campaign begins with a regiocontrolled synthesis and is followed by a battery of orthogonal analytical techniques. This guide outlines a logical workflow designed to provide unambiguous proof of structure, moving from confirmation of the elemental formula to the precise mapping of atomic connectivity and, ultimately, the three-dimensional arrangement of the molecule.

Foundational Step: Regiocontrolled Synthesis and Purification

Before any analytical characterization can be performed, the target molecule must be synthesized in a manner that favors the desired isomer and subsequently purified to remove any residual starting materials, byproducts, or other regioisomers. A plausible and controlled route for synthesizing the 4-iodo isomer is via a Sandmeyer reaction, which proceeds through a diazonium salt intermediate.[5]

Proposed Synthetic Pathway: Sandmeyer Reaction

This multi-step approach offers superior regiochemical control compared to direct iodination. The key is the strategic installation of an amino group at the C4 position, which can then be converted to the iodo group.

Caption: A plausible synthetic workflow for 4-iodo-5-methyl-1H-indazole.

Experimental Protocol: Synthesis and Purification

-

Nitration: To a solution of 5-methyl-1H-indazole, add a nitrating mixture (e.g., nitric acid in sulfuric acid) at a controlled low temperature to yield 5-methyl-4-nitro-1H-indazole.

-

Reduction: Reduce the nitro group of 5-methyl-4-nitro-1H-indazole to an amine using a standard reduction method, such as catalytic hydrogenation (H₂ over Pd/C) or a metal catalyst like SnCl₂, to produce 4-amino-5-methyl-1H-indazole.

-

Diazotization: Suspend the 4-amino-5-methyl-1H-indazole in an aqueous solution of a non-nucleophilic acid (e.g., HCl) and cool the mixture to 0-5°C.[5] Add an aqueous solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.[5][6]

-

Iodination (Sandmeyer Reaction): Add a solution of potassium iodide (KI) in water to the cold diazonium salt solution. The mixture is then allowed to warm, leading to the evolution of nitrogen gas and the formation of the 4-iodo-5-methyl-1H-indazole product.[5][6]

-

Work-up and Purification: Extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the target isomer.[1][4]

Analysis Part I: Molecular Formula Confirmation via Mass Spectrometry

The first step in characterizing the purified product is to confirm its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the ideal technique for this purpose.

Causality: HRMS provides an extremely accurate mass-to-charge ratio (m/z), typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula (C₈H₇IN₂) by comparing the measured mass to the theoretical mass, thereby distinguishing it from compounds with the same nominal mass but different atomic compositions.[1]

Expected HRMS Data

For 4-iodo-5-methyl-1H-indazole, the key feature will be the molecular ion peak [M+H]⁺. Unlike chlorine or bromine, iodine has only one stable isotope (¹²⁷I), so it does not produce a characteristic M+2 isotopic pattern.[3]

| Parameter | Expected Value |

| Chemical Formula | C₈H₇IN₂ |

| Theoretical Exact Mass | 257.9654 g/mol |

| Expected [M+H]⁺ (m/z) | 258.9727 |

Experimental Protocol: HRMS

-

Instrumentation: Analysis is performed on a high-resolution mass spectrometer (e.g., Orbitrap or TOF) using a soft ionization technique like electrospray ionization (ESI).[1]

-

Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) of the purified compound in a suitable volatile solvent such as methanol or acetonitrile.[3]

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.[2] Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

Data Analysis: Compare the measured m/z value of the most intense peak in the molecular ion cluster to the calculated theoretical mass for C₈H₇IN₂. A mass accuracy of <5 ppm is required for confident formula assignment.[1]

Analysis Part II: Definitive Isomer Identification via NMR Spectroscopy

NMR spectroscopy is the most powerful technique for distinguishing between the potential regioisomers of iodo-methyl-1H-indazole.[3][7] The chemical shifts, multiplicities (splitting patterns), and coupling constants of the aromatic protons are uniquely dependent on the substitution pattern.[3]

¹H NMR Spectroscopy: The Fingerprint of Substitution

The key to identifying the 4-iodo isomer lies in analyzing the three protons on the benzene ring (H-3, H-6, and H-7).

-

Expected Spectrum for 4-Iodo-5-methyl-1H-indazole:

-

H-3: A singlet, as it has no adjacent proton neighbors.

-

H-6: A doublet of doublets or a triplet, coupled to H-7.

-

H-7: A doublet, coupled to H-6.

-

CH₃: A singlet, integrating to 3H.

-

N-H: A broad singlet, which may be exchangeable with D₂O.

-

By contrast, other isomers would show different patterns. For example, a 7-iodo isomer would result in two doublets for H-5 and H-6 and a triplet for H-4. This comparative analysis is the core of the self-validating system.

¹³C NMR and DEPT Spectroscopy

¹³C NMR provides further confirmation. A key diagnostic signal is the C4 carbon directly attached to the iodine atom. Due to the "heavy atom effect," this carbon signal is expected to be shifted significantly upfield (to a lower ppm value) compared to other aromatic carbons, often appearing around 90 ppm.[1][8] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ carbons, confirming the presence of three aromatic CH signals and one methyl group.[9]

Table of Predicted ¹H and ¹³C NMR Data (Illustrative)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

| N1-H | ~10.5 (broad s) | - | Typical for indazole N-H proton.[1] |

| H-3 | ~7.8 (s) | ~135.0 | Singlet due to no adjacent protons. |

| H-7 | ~7.5 (d) | ~110.0 | Doublet, coupled to H-6.[1] |

| H-6 | ~7.2 (t) | ~128.0 | Triplet/dd, coupled to H-7.[1] |

| 5-CH₃ | ~2.5 (s) | ~18.0 | Methyl group singlet. |

| C-4 (Iodo) | - | ~90.0 | Significant upfield shift due to heavy atom effect of Iodine.[1][8] |

| C-5 (Methyl) | - | ~130.0 | Quaternary carbon attached to the methyl group. |

| C-7a | - | ~142.0 | Bridgehead carbon.[1] |

| C-3a | - | ~120.0 | Bridgehead carbon.[1] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[2][3] The use of DMSO-d₆ is often advantageous for clearly observing the N-H proton.[9]

-

Instrumentation: Record spectra on a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).[1][3]

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Perform a DEPT-135 experiment to distinguish CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

-

(Optional but recommended) Acquire 2D NMR spectra, such as COSY (to confirm H-H couplings) and HMBC (to establish long-range C-H correlations, e.g., from the methyl protons to C4, C5, and C6, which provides definitive proof of the substitution pattern).

-

Analysis Part III: Functional Group Confirmation via IR Spectroscopy

Infrared (IR) spectroscopy is used to confirm the presence of key functional groups within the molecule. While not typically used to differentiate between regioisomers, it is a crucial component of a complete characterization package.

Causality: Specific covalent bonds vibrate at characteristic frequencies. By passing infrared radiation through the sample, we can identify these vibrational frequencies as absorption bands, which correspond to the functional groups present.[7][10]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3300 | N-H Stretch | Indazole N-H |

| 3000 - 3100 | Aromatic C-H Stretch | Benzene Ring |

| 2850 - 2960 | Aliphatic C-H Stretch | Methyl Group |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

Experimental Protocol: FTIR

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Analysis Part IV: Unambiguous Proof via Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the "gold standard" for molecular structure determination.[1][11] If a suitable single crystal of the compound can be grown, this technique provides an unambiguous, three-dimensional model of the molecule, confirming the precise connectivity and spatial arrangement of all atoms.[12]

Causality: When a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted spots, one can calculate the electron density map of the molecule and thereby determine the exact location of each atom.[12]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane).[1] This is often the most challenging step.

-

Data Collection: Mount a suitable crystal on a goniometer head in a diffractometer.[11] Collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα radiation).[3]

-

Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using specialized software (e.g., SHELX, Olex2). The final refined structure provides precise bond lengths, bond angles, and atomic coordinates.[1]

Summary: An Integrated Elucidation Workflow

The definitive structural elucidation of 4-iodo-5-methyl-1H-indazole is not achieved by a single technique but by the logical integration of multiple, orthogonal analytical methods. Each step validates the previous one, building a comprehensive and irrefutable case for the final structure.

Caption: An integrated workflow for the structural elucidation of a novel compound.

Conclusion

The structural elucidation of 4-iodo-5-methyl-1H-indazole requires a systematic and multi-faceted analytical approach. While the absence of readily available public data for this specific isomer presents a challenge, it also underscores the necessity of a rigorous, first-principles methodology. By combining a regiocontrolled synthetic strategy with high-resolution mass spectrometry for formula confirmation, comprehensive NMR analysis for isomer differentiation, and, ultimately, single-crystal X-ray diffraction for absolute structural proof, researchers can achieve an unambiguous and self-validated characterization. The protocols and logical framework presented in this guide serve as a comprehensive blueprint for scientists engaged in the discovery and development of novel indazole-based compounds, ensuring scientific integrity and trustworthiness in their results.

References

-

Silva, A. M., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(1), 214-236. Retrieved from [Link]

-

Wang, C., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. Retrieved from [Link]

-

JEOL JMTC-270/54/SS. (2007). Supporting Information for Synthesis of 1H-Indazoles. Wiley-VCH. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry. Retrieved from [Link]

-

Kim, J., et al. (2013). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 15(24), 6242-6245. Retrieved from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5789-5801. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. ResearchGate. Retrieved from [Link]

-

Al-Niemi, M. I. T. (2022). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Journal of Education and Science, 31(1), 16-29. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. NCBI. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. NCBI. Retrieved from [Link]

-

SpectraBase. (n.d.). Indazole - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

- Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole. Google Patents.

-

Journal of Al-Nahrain University. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Al-Nahrain University. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

-

RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

-

ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. NCBI. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds | MDPI [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Core: A Privileged Scaffold Forged in History and Thriving in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a "Privileged Scaffold"

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, stands as a prominent member of this esteemed class.[1] Its unique structural and electronic properties have enabled the development of a diverse array of drugs targeting various diseases.[2] This technical guide provides a comprehensive exploration of the discovery and history of substituted indazoles, tracing their origins from foundational 19th-century synthesis to their current status as a cornerstone of modern drug development. We will delve into the evolution of synthetic strategies, the rationale behind key experimental choices, and the ever-expanding biological significance of this remarkable heterocyclic system.

Indazoles exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-tautomer being the most thermodynamically stable and predominant form.[3][4] This inherent structural flexibility, coupled with the ability to functionalize the molecule at various positions, provides a rich playground for medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[5] Despite their synthetic versatility and therapeutic importance, indazole motifs are notably rare in nature, with only a handful of natural products, such as nigellicine, nigeglanine, and nigellidine, having been isolated.[1][6] This scarcity further underscores the significance of synthetic chemistry in unlocking the full therapeutic potential of the indazole scaffold.

The Genesis of a Scaffold: Foundational Synthetic Strategies

The journey of the indazole ring system begins in the late 19th century, with the pioneering work of Emil Fischer, a Nobel laureate whose contributions to chemistry are immeasurable.

Fischer's Landmark Synthesis (circa 1883): The First Glimpse of the Indazole Core

The first synthesis of an indazole derivative is credited to Emil Fischer.[1][7] Interestingly, his initial work did not yield the parent indazole but rather an oxo-substituted derivative, indazolone. This seminal experiment, while not targeting the unsubstituted core, was the crucial first step in identifying and constructing this novel heterocyclic system.[5][7]

Experimental Protocol: Fischer's Synthesis of Indazolone [1][7]

-

Starting Material: o-Hydrazinobenzoic acid

-

Procedure: o-Hydrazinobenzoic acid was heated, which induced an intramolecular condensation and cyclization reaction.

-

Reaction Mechanism: The reaction proceeds through the loss of a water molecule to form 3-indazolone.

-

Observations: Fischer's work demonstrated the feasibility of forming the fused pyrazole-benzene ring system, which he named "indazol."[7]

This foundational discovery laid the groundwork for future explorations into the synthesis of the parent indazole and its substituted analogs.

Evolution of Synthetic Methodologies: From Classical Reactions to Modern Catalysis

The initial discovery of the indazole ring system sparked over a century of innovation in synthetic organic chemistry, leading to a diverse toolbox of methods for constructing and functionalizing this important scaffold.

Classical Approaches to Indazole Synthesis

Several classical methods have been established for the synthesis of indazoles, many of which are still in use today. These early methods often relied on intramolecular cyclization reactions of appropriately substituted benzene derivatives.

-

Jacobson Indazole Synthesis: This method involves the intramolecular azo coupling of N-nitroso-o-benzotoluidide. Mechanistic studies have shown that the reaction proceeds via an initial acyl shift as the rate-determining step.[8]

-

Davis-Beirut Reaction: This reaction provides a route to 2H-indazoles.[1][9]

-

From Anthranilic Acid: A multi-step synthesis starting from anthranilic acid has also been a traditional, albeit less efficient, route to the indazole core.[1][8]

The following diagram illustrates a generalized workflow for classical indazole synthesis, highlighting the key transformations.

Caption: Generalized workflow for classical indazole synthesis.

Modern Synthetic Innovations: The Era of Catalysis and C-H Functionalization

While classical methods are foundational, modern organic synthesis has ushered in an era of greater efficiency, broader substrate scope, and milder reaction conditions, largely driven by advances in transition metal catalysis.

-

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts have been instrumental in the synthesis of substituted indazoles. For instance, the cross-coupling of 2-bromobenzaldehyde with benzophenone hydrazone, followed by acid-catalyzed cyclization, provides an efficient route to 1H-indazoles.[1]

-

Copper-Catalyzed Cyclization: Copper catalysts have also proven effective. For example, the cyclization of o-haloaryl N-sulfonylhydrazones can be achieved using Cu(OAc)2·H2O as a catalyst at lower temperatures and with lower catalyst loading compared to some other methods.[3]

-

Rhodium and Cobalt-Catalyzed C-H Activation: More recently, rhodium and cobalt-catalyzed C-H activation strategies have emerged as powerful tools for the direct functionalization of the indazole core, allowing for the introduction of substituents with high regioselectivity.[3]

-

Aryne Chemistry: The [3+2] annulation of arynes with hydrazones has been developed as a versatile method for constructing the 1H-indazole skeleton, allowing for diverse substitution patterns at the 1- and 3-positions.[10][11]

The following diagram depicts a simplified workflow for modern catalytic synthesis of substituted indazoles.

Caption: Simplified workflow for modern catalytic indazole synthesis.

Table 1: Comparison of Classical and Modern Synthetic Methods for Substituted Indazoles

| Method | Catalyst | Starting Materials | Key Advantages | Key Limitations |

| Jacobson Synthesis | None (thermal) | N-nitroso-o-benzotoluidide | Historical significance | Harsh reaction conditions, limited substrate scope |

| Davis-Beirut Reaction | Base | Nitrobenzyl derivatives | Access to 2H-indazoles | Use of nitro compounds |

| Palladium-Catalyzed Cross-Coupling | Palladium complexes | Aryl halides, hydrazones | High efficiency, broad substrate scope | Cost of palladium, ligand sensitivity |

| Copper-Catalyzed Cyclization | Copper salts | o-haloaryl N-sulfonylhydrazones | Lower cost than palladium, milder conditions | Can require specific substrates |

| C-H Activation | Rhodium, Cobalt complexes | Indazole core, coupling partner | Direct functionalization, atom economy | Regioselectivity challenges, catalyst cost |

| Aryne Annulation | None (aryne generation) | Aryne precursors, hydrazones | Diverse substitution patterns | Handling of reactive aryne intermediates |

The Indazole Scaffold in Drug Discovery: A Plethora of Biological Activities

The unique structural features of the indazole ring have made it a highly sought-after scaffold in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities.[2][3] The ability of the indazole to act as a bioisostere for other important heterocycles, such as indole and benzimidazole, further enhances its utility in medicinal chemistry.[1][12]

Anti-Cancer Activity: A Prominent Therapeutic Area

Substituted indazoles have shown significant promise as anti-cancer agents, with several drugs reaching the market and many more in clinical development.[2] Their anti-tumor effects are often mediated through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

-

Tyrosine Kinase Inhibitors: A number of indazole-based drugs are potent inhibitors of tyrosine kinases, which are crucial regulators of cell growth and differentiation.

-

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that target DNA repair pathways, showing particular efficacy in cancers with BRCA mutations.

-

Other Anti-Cancer Targets: Indazole derivatives have also been developed as inhibitors of other important cancer targets, including fibroblast growth factor receptors (FGFRs), aurora kinases, and Pim kinases.[2][3]

The following diagram illustrates the interaction of an indazole-based inhibitor with a generic kinase active site.

Caption: Indazole-based inhibitor competing with ATP for the kinase active site.

Beyond Oncology: A Diverse Range of Therapeutic Applications

The therapeutic potential of substituted indazoles extends far beyond cancer treatment. Derivatives have been investigated and developed for a wide range of other conditions.

-

Anti-inflammatory Activity: Benzydamine is a well-known indazole derivative with local anesthetic and analgesic properties, used for the anti-inflammatory treatment of conditions affecting the mouth and throat.[9]

-

Antimicrobial Activity: Novel substituted indazole derivatives have demonstrated promising activity against various bacterial and fungal strains.[1][12]

-

Central Nervous System (CNS) Applications: The indazole scaffold is present in drugs targeting the CNS, such as Granisetron, a 5-HT3 receptor antagonist used as an antiemetic, particularly in chemotherapy patients.[5][6]

-

Other Therapeutic Areas: Research has also explored the use of indazole derivatives as anti-hypertensive, anti-depressant, and anti-HIV agents.[2][3]

Table 2: Selected Examples of Marketed Drugs Containing the Indazole Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action |

| Pazopanib | Oncology | Multi-targeted tyrosine kinase inhibitor |

| Axitinib | Oncology | VEGFR inhibitor |

| Niraparib | Oncology | PARP inhibitor |

| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) |

| Granisetron | Antiemetic | 5-HT3 receptor antagonist |

Conclusion and Future Perspectives

From its initial discovery in the late 19th century to its current status as a privileged scaffold in medicinal chemistry, the journey of the substituted indazole is a testament to the power of synthetic innovation and the relentless pursuit of new therapeutic agents. The development of modern catalytic methods has revolutionized the synthesis of these compounds, enabling the creation of vast libraries of analogs for biological screening.

Looking ahead, the future of indazole-based drug discovery remains bright. The continued exploration of novel synthetic methodologies, particularly in the realm of C-H functionalization and flow chemistry, will undoubtedly lead to even more efficient and sustainable routes to this important heterocyclic system.[14] Furthermore, a deeper understanding of the structure-activity relationships of indazole derivatives, aided by computational modeling and advanced biological screening techniques, will pave the way for the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The indazole core, forged in the crucible of classical organic chemistry and refined by the precision of modern catalysis, is poised to remain a vital component in the armamentarium of medicinal chemists for years to come.

References

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

-

Indazole Derivatives: Promising Anti-tumor Agents. PubMed. Available at: [Link]

-

Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]

-

Some biologically active molecules of indazoles. ResearchGate. Available at: [Link]

-

Representative examples of bioactive indazole compounds and drugs. ResearchGate. Available at: [Link]

-

Examples of bioactive compounds containing indole or indazole. ResearchGate. Available at: [Link]

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. ACS Publications. Available at: [Link]

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Available at: [Link]

-

Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. Available at: [Link]

-

Synthesis of substituted 1H-indazoles from arynes and hydrazones. PubMed. Available at: [Link]

-

Synthesis and Pharmacological Properties of 1-Substituted 3-Dimethylaminoalkoxy-1H-indazoles. ACS Publications. Available at: [Link]

-

Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. Available at: [Link]

-

A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Publications. Available at: [Link]

-

Synthesis of 1- and 2-substituted indazoles as anthelmintic agents. ACS Publications. Available at: [Link]

-

Synthesis of indazole motifs and their medicinal importance: An overview. ResearchGate. Available at: [Link]

-

INDAZOLE. Organic Syntheses. Available at: [Link]

-

Indazole. Wikipedia. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caribjscitech.com [caribjscitech.com]

- 5. researchgate.net [researchgate.net]

- 6. pnrjournal.com [pnrjournal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Indazole - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 13. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Iodo-5-methyl-1H-indazole: Synthesis, Identification, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-5-methyl-1H-indazole (CAS No. 1956309-36-6), a heterocyclic compound of interest in medicinal chemistry.[1][2][3] Given the limited availability of specific experimental data for this particular isomer, this document synthesizes information from closely related analogues and established chemical principles to propose robust methodologies for its synthesis, purification, and detailed characterization. This guide is intended to serve as a foundational resource for researchers, offering both theoretical insights and practical, field-proven protocols to enable further investigation into the potential therapeutic applications of this molecule.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic compounds that are recognized as "privileged structures" in medicinal chemistry.[4] This designation stems from their ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7] The indazole core is a key component in several FDA-approved drugs, highlighting its therapeutic importance.[6]

The introduction of substituents, such as a methyl group and an iodine atom, onto the indazole ring system can significantly modulate a molecule's physicochemical properties, metabolic stability, and target-binding affinity. The methyl group can enhance binding to hydrophobic pockets in target proteins, while the iodine atom can serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, in addition to potentially forming halogen bonds with biological targets. While specific biological activities for 4-Iodo-5-methyl-1H-indazole have not yet been extensively reported, its structural motifs suggest it may be a valuable building block in the development of novel therapeutics.[5]

Physicochemical Properties and Identification

A summary of the key identifiers and physicochemical properties for 4-Iodo-5-methyl-1H-indazole is presented below.

| Property | Value | Source |

| CAS Number | 1956309-36-6 | [1][2][3][8] |

| Molecular Formula | C₈H₇IN₂ | [1] |

| Molecular Weight | 258.06 g/mol | [1] |

| Purity (Typical) | ≥ 95% | [9] |

Proposed Synthesis of 4-Iodo-5-methyl-1H-indazole

A plausible approach involves a Sandmeyer-type reaction starting from a suitable amino-indazole precursor. This method offers greater control over the position of iodination.

Experimental Protocol: Proposed Synthesis via Sandmeyer Reaction

This protocol is a hypothetical pathway and may require optimization.

Step 1: Nitration of 5-methyl-1H-indazole to 4-nitro-5-methyl-1H-indazole

-

Cool a solution of 5-methyl-1H-indazole in concentrated sulfuric acid to 0 °C.

-

Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature until the starting material is consumed (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter, wash with water, and dry the crude 4-nitro-5-methyl-1H-indazole.

Step 2: Reduction of the Nitro Group to 4-amino-5-methyl-1H-indazole

-

Suspend the crude 4-nitro-5-methyl-1H-indazole in a suitable solvent such as ethanol.

-

Add a reducing agent, for instance, tin(II) chloride dihydrate, and heat the mixture to reflux.

-

Monitor the reaction by TLC until the disappearance of the starting material.

-

Cool the reaction mixture and adjust the pH to basic to precipitate the amino-indazole.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Diazotization and Iodination (Sandmeyer Reaction)

-

Suspend 4-amino-5-methyl-1H-indazole in an aqueous solution of a non-nucleophilic acid (e.g., sulfuric acid) and cool to 0-5 °C.[10]

-

Add an aqueous solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.[10]

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution.[10]

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent, wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer and concentrate to yield crude 4-Iodo-5-methyl-1H-indazole.

Purification: The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-Iodo-5-methyl-1H-indazole.[11][12]

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 4-Iodo-5-methyl-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms.[13] For 4-Iodo-5-methyl-1H-indazole, both ¹H and ¹³C NMR will provide key information. While experimental spectra are not available, predictions can be made based on the analysis of related isomers.[14]

Predicted ¹H NMR Data Summary (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~7.8 - 8.2 | s | - |

| H6 | ~7.0 - 7.4 | d | ~8.0 |

| H7 | ~6.8 - 7.2 | d | ~8.0 |

| CH₃ | ~2.3 - 2.6 | s | - |

| NH | ~10.0 - 12.0 | br s | - |

Predicted ¹³C NMR Data Summary (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | ~135 - 140 |

| C3a | ~140 - 145 |

| C4 | ~80 - 85 |

| C5 | ~130 - 135 |

| C6 | ~125 - 130 |

| C7 | ~110 - 115 |

| C7a | ~120 - 125 |

| CH₃ | ~15 - 20 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[13][14]

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.[14]

-

Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Expected Mass Spectrometry Data

-

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for [C₈H₇IN₂ + H]⁺ is 258.9727. The experimentally determined mass should be within 5 ppm of this value.

-

Fragmentation Pattern: The molecular ion peak (M⁺) at m/z 258 should be observed. Common fragmentation patterns for iodo-aromatic compounds include the loss of an iodine atom (m/z 131) and potentially the loss of HCN from the indazole ring.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.[14]

-

Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system, using an appropriate ionization technique such as electrospray ionization (ESI).[14]

-

Data Acquisition: Acquire the mass spectrum in both low-resolution and high-resolution modes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound and for separating it from potential isomers.

Proposed HPLC Method

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Experimental Protocol: HPLC Analysis

-

Solution Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., a mixture of mobile phase A and B).

-

Instrumentation Setup: Equilibrate the HPLC system with the initial mobile phase conditions.

-

Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample solution and run the gradient method.

-

Data Analysis: Integrate the peak areas to determine the purity of the compound.

Safety and Handling

Iodo-aromatic compounds require careful handling due to their potential toxicity.[15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[15] Avoid contact with skin and eyes.[17] In case of accidental contact, flush the affected area with copious amounts of water.[17]

-

Storage: Store 4-Iodo-5-methyl-1H-indazole in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[15]

-